FT671-R -

FT671-R

Catalog Number: EVT-1534891
CAS Number:
Molecular Formula: C24H23F4N7O3
Molecular Weight: 533.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FT671-R is the less active R-enantiomer of FT671.
Source and Classification

FT671-R is classified as a small molecule inhibitor derived from a series of compounds designed to selectively inhibit USP7. It was developed through medicinal chemistry efforts aimed at identifying potent inhibitors with low micromolar or nanomolar potency against USP7, distinguishing it from other deubiquitinases. The compound's efficacy has been demonstrated in both in vitro and in vivo models, making it a promising candidate for further therapeutic development in oncology .

Synthesis Analysis

Methods and Technical Details

The synthesis of FT671-R involves several key steps that utilize organic synthesis techniques common in medicinal chemistry. While specific synthetic routes for FT671-R are not detailed in the available literature, similar compounds have been synthesized using the following general methodologies:

  1. Starting Materials: Typically, synthesis begins with commercially available precursors that contain functional groups amenable to further modification.
  2. Reactions: Common reactions include nucleophilic substitutions, cyclizations, and coupling reactions to build the core structure of the compound.
  3. Purification: The final product is purified using techniques such as chromatography (e.g., high-performance liquid chromatography) to ensure high purity necessary for biological testing.

These methods allow for the generation of compounds with specific properties tailored for selective inhibition of USP7.

Molecular Structure Analysis

Structure and Data

FT671-R features a complex molecular structure characterized by specific functional groups that facilitate its interaction with USP7. The structural analysis reveals:

  • Core Structure: The compound typically contains a pyrazolo-pyrimidinone scaffold which is crucial for its binding affinity.
  • Binding Interactions: Structural studies indicate that FT671-R binds near the catalytic site of USP7, specifically interacting with residues such as Cysteine 223, which is critical for its enzymatic activity .

The precise molecular formula and weight are not explicitly stated in the sources, but the structural characteristics suggest a sophisticated arrangement conducive to targeting the active site of USP7.

Chemical Reactions Analysis

Reactions and Technical Details

FT671-R undergoes specific chemical interactions upon binding to USP7:

  • Covalent Modification: The compound modifies Cysteine 223 through a covalent bond, effectively inhibiting the enzyme's activity. This irreversible inhibition prevents substrate recognition and processing by USP7.
  • Inhibition Kinetics: The half-maximal inhibitory concentration (IC50) values for FT671-R are reported to be in the low nanomolar range (approximately 52 nM), indicating high potency against USP7 .

These reactions underscore the mechanism by which FT671-R exerts its biological effects.

Mechanism of Action

Process and Data

The mechanism of action of FT671-R involves:

  1. Inhibition of Deubiquitination: By binding to USP7, FT671-R prevents the enzyme from cleaving ubiquitin from target proteins, leading to an accumulation of ubiquitinated substrates.
  2. Stabilization of Tumor Suppressor Proteins: Increased levels of ubiquitinated proteins such as p53 result from USP7 inhibition, enhancing their stability and function within the cell .
  3. Cellular Outcomes: The downstream effects include altered cell cycle regulation and apoptosis induction in cancer cells, making FT671-R a potential therapeutic agent against tumors with aberrant USP7 activity.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties like melting point or solubility are not detailed in the literature reviewed, general characteristics of small molecule inhibitors include:

  • Solubility: Typically designed to be soluble in biological media for effective cellular uptake.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; FT671-R has shown favorable stability profiles in preliminary studies.

Chemical properties include:

  • Reactivity: The presence of reactive functional groups allows for covalent interactions with target proteins.
  • Selectivity: Designed to selectively inhibit USP7 without significantly affecting other deubiquitinases, which is essential for minimizing off-target effects .
Applications

Scientific Uses

FT671-R is primarily being explored for its potential applications in cancer therapy:

  • Cancer Treatment: As an inhibitor of USP7, FT671-R may enhance the effectiveness of existing cancer therapies by promoting the degradation of oncogenic proteins and stabilizing tumor suppressors like p53.
  • Research Tool: It serves as a valuable tool in studying ubiquitin signaling pathways and understanding the role of deubiquitination in various cellular processes.

The ongoing research into FT671-R continues to reveal its potential as a therapeutic agent capable of altering disease outcomes by modulating critical cellular pathways associated with cancer progression .

Chemical Identity & Structural Characterization of FT671-R

Molecular Formula & Stereochemical Configuration

FT671-R, chemically designated as (R)-5-((1-(4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, has a molecular formula of C₂₄H₂₃F₄N₇O₃ and a molecular weight of 533.49 g/mol [1] [8]. Its stereochemical configuration is defined by the R-enantiomer at the chiral center within the fluorinated butanoyl side chain, as confirmed by the InChI Key BLSNYSFLZAWBIV-GOSISDBHSA-N and SMILES string O=C1C2=C(N=CN1CC4(O)CCN(C(C[C@@H](N5N=C(F)C=C5)C(F)F)=O)O)N(N=C2)C3=CC=C(F)C=C3 [4] [10]. The "[C@@H]" notation in the SMILES string explicitly denotes the R-configuration. This enantiomeric specificity arises during synthesis, where asymmetric induction or chiral separation techniques isolate the R-isomer from the racemic mixture [1] [4].

  • Key Structural Features:
  • A pyrazolo[3,4-d]pyrimidin-4-one core linked to a para-fluorophenyl group.
  • A chiral 4,4-difluoro-3-(3-fluoropyrazolyl)butanoyl chain.
  • A 4-hydroxypiperidine moiety with a hydroxymethyl substituent [1] [4] [10].

Table 1: Atomic Composition of FT671-R

ElementCarbon (C)Hydrogen (H)Fluorine (F)Nitrogen (N)Oxygen (O)
Count2423473

Comparative Analysis of (R)-FT671 vs. (S)-FT671 Isomers

The bioactivity of FT671 is highly dependent on stereochemistry. The S-isomer (FT671-S, CAS 1959551-26-8) is the pharmacologically active enantiomer, inhibiting USP7 with an IC₅₀ of 52 nM. In contrast, the R-isomer (FT671-R, CAS 1959551-27-9) exhibits >100-fold reduced potency against USP7 [1] [2] [6]. This divergence arises from differential binding to USP7’s catalytic cleft:

  • Steric Clash in FT671-R: The R-configuration orients the 3-fluoropyrazole group away from the catalytic triad (Cys223, His464, Asp481), preventing optimal hydrophobic interactions with residues like Phe409 [3] [9].
  • Conformational Flexibility: FT671-R fails to stabilize the "closed" conformation of USP7’s switching loop (residues 283–295), a step critical for catalytic activation in the S-isomer [3] [7].

Table 2: Isomeric Comparison of FT671 Enantiomers

Property(S)-FT671 (Active Isomer)(R)-FT671 (Less Active Isomer)
CAS Number1959551-26-81959551-27-9
USP7 IC₅₀52 nM>5 µM
USP7 Kd65 nMUndetectable binding
Biological RoleStabilizes p53, degrades MDM2Inactive control in studies
Key Structural FocusOptimal fit in USP7 catalytic cleftSteric clash near catalytic triad

The R-isomer’s lack of efficacy is leveraged in research as a negative control to validate on-target effects of the S-enantiomer [2] [6]. Analog studies further demonstrate that substituting the 3-fluoro group with bulkier residues (e.g., trifluoromethyl in R-CF₃-FT671) exacerbates activity loss in the R-series [4].

Crystallographic Studies of USP7-FT671-R Binding Dynamics

X-ray co-crystal structures (PDB: 5NGE) reveal that FT671-R binds USP7’s catalytic domain in the Thumb-Palm cleft but fails to induce conformational changes necessary for inhibition [3] [9]. Key observations include:

  • Phe409 Displacement: Unlike FT671-S, which expels Phe409 to a solvent-exposed conformation, FT671-R leaves this residue in a semi-closed state, occluding the ubiquitin-binding channel [3] [9].
  • Catalytic Triad Inaccessibility: The distance between FT671-R’s fluoropyrazole group and Cys223 increases to >6 Å (vs. 4.7 Å in FT671-S), preventing catalytic interference [3] [7].
  • Allosteric Effects: FT671-R does not engage the switching loop (residues 283–295), which remains disordered. This contrasts with FT671-S, which rigidifies this loop and blocks ubiquitin docking [3] [7] [10].

Table 3: Structural Features of USP7 Bound to FT671-R

Structural ParameterUSP7:FT671-R ComplexFunctional Consequence
Phe409 OrientationSemi-closedPartial obstruction of ubiquitin cleft
Distance to Cys223>6 ÅNo nucleophilic attack possible
Switching Loop StabilityDisorderedUbiquitin binding site remains accessible
Hydrogen Bonds2 (Asp295, Gln297)Insufficient for high-affinity retention

These structural insights explain FT671-R’s allosteric inefficacy: USP7 remains in an "open" state permissive to ubiquitin binding, contrasting with the "closed" state induced by FT671-S [9] [10]. This stereospecificity underscores why USP7 inhibition requires precise ligand-induced remodeling of the catalytic domain.

Properties

Product Name

FT671-R

IUPAC Name

(R)-5-((1-(4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C24H23F4N7O3

Molecular Weight

533.49

InChI

InChI=1S/C24H23F4N7O3/c25-15-1-3-16(4-2-15)35-22-17(12-30-35)23(37)33(14-29-22)13-24(38)6-9-32(10-7-24)20(36)11-18(21(27)28)34-8-5-19(26)31-34/h1-5,8,12,14,18,21,38H,6-7,9-11,13H2/t18-/m1/s1

InChI Key

BLSNYSFLZAWBIV-GOSISDBHSA-N

SMILES

O=C1C2=C(N(C3=CC=C(F)C=C3)N=C2)N=CN1CC4(O)CCN(C(C[C@@H](N5N=C(F)C=C5)C(F)F)=O)CC4

Solubility

Soluble in DMSO

Synonyms

FT671R; FT671 R; FT671-R

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.